3H-2-Benzazepin-3-one, 8-amino-1,2,4,5-tetrahydro-
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Overview
Description
3H-2-Benzazepin-3-one, 8-amino-1,2,4,5-tetrahydro- is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring structure containing nitrogen and oxygen atoms.
Preparation Methods
The synthesis of 3H-2-Benzazepin-3-one, 8-amino-1,2,4,5-tetrahydro- can be achieved through various synthetic routes:
Transition Metal-Catalyzed Cyclizations: This method involves the use of transition metal catalysts such as rhodium to facilitate the carbonylation of 2-alkynyl benzylamines.
Rearrangement of Propargyl Nitrones: Cyclization of propargyl nitrones under basic conditions can yield benzazepinones in moderate to high yields.
Friedel–Crafts Alkylation: This approach forms C–C bonds by attaching an azepinone ring to a benzene ring.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3H-2-Benzazepin-3-one, 8-amino-1,2,4,5-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzazepine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3H-2-Benzazepin-3-one, 8-amino-1,2,4,5-tetrahydro- has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the design of opioid receptor antagonists for pain treatment and small-molecule integrin antagonists for osteoporosis treatment.
Biological Research: The compound serves as a scaffold for the development of vitronectin receptor antagonists and peptide-based tyrosine kinase inhibitors.
Chemical Biology: It is utilized in the preparation of constrained amino acids, which are important in the design of potent peptidomimetics.
Mechanism of Action
The mechanism of action of 3H-2-Benzazepin-3-one, 8-amino-1,2,4,5-tetrahydro- involves its interaction with specific molecular targets such as opioid receptors and integrins. By binding to these targets, the compound can modulate various biological pathways, leading to its therapeutic effects. For example, as an opioid receptor antagonist, it can block the receptor’s activity, thereby reducing pain perception .
Comparison with Similar Compounds
3H-2-Benzazepin-3-one, 8-amino-1,2,4,5-tetrahydro- can be compared with other benzazepine derivatives such as:
1-Benzazepines: These compounds have the benzene ring attached at different positions on the azepine ring and exhibit different biological activities.
2-Benzazepines: Similar to 1-benzazepines but with variations in the attachment points, leading to distinct pharmacological properties.
3-Benzazepines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
The uniqueness of 3H-2-Benzazepin-3-one, 8-amino-1,2,4,5-tetrahydro- lies in its specific substitution pattern, which imparts unique biological activities and makes it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
8-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-9-3-1-7-2-4-10(13)12-6-8(7)5-9/h1,3,5H,2,4,6,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFLGHTUXQKETL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC2=C1C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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